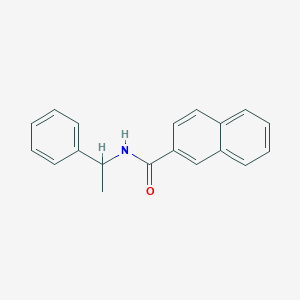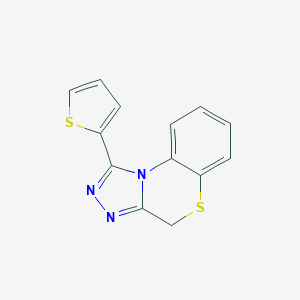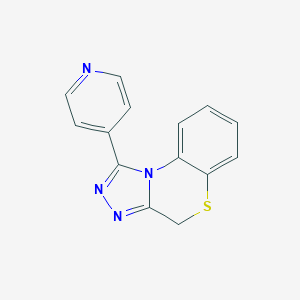![molecular formula C7H3ClN2O2S B183685 7-Chloro-6-nitrothieno[3,2-b]pyridine CAS No. 110651-92-8](/img/structure/B183685.png)
7-Chloro-6-nitrothieno[3,2-b]pyridine
Vue d'ensemble
Description
7-Chloro-6-nitrothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . This compound is characterized by the presence of a thieno[3,2-b]pyridine core structure, substituted with a chlorine atom at the 7th position and a nitro group at the 6th position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 7-Chloro-6-nitrothieno[3,2-b]pyridine typically involves the nitration of 7-chlorothieno[3,2-b]pyridine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .
In industrial production, the compound can be synthesized through a multi-step process starting from commercially available precursors. The process involves the chlorination of thieno[3,2-b]pyridine followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
7-Chloro-6-nitrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Chloro-6-nitrothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-nitrothieno[3,2-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chlorine atom can also participate in nucleophilic substitution reactions, potentially modifying the activity of the compound .
Comparaison Avec Des Composés Similaires
7-Chloro-6-nitrothieno[3,2-b]pyridine can be compared with other similar compounds such as:
7-Chloro-6-nitroquinoline: Similar in structure but with a quinoline core instead of a thieno[3,2-b]pyridine core.
6-Nitrothieno[3,2-b]pyridine: Lacks the chlorine substitution at the 7th position.
7-Chlorothieno[3,2-b]pyridine: Lacks the nitro substitution at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
7-chloro-6-nitrothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKGVJIROTNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557446 | |
| Record name | 7-Chloro-6-nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110651-92-8 | |
| Record name | 7-Chloro-6-nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
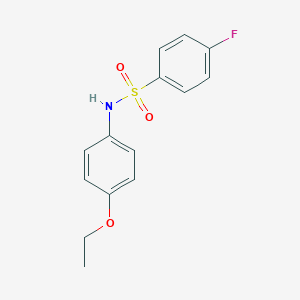
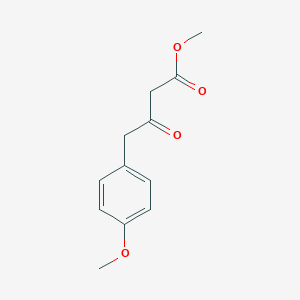
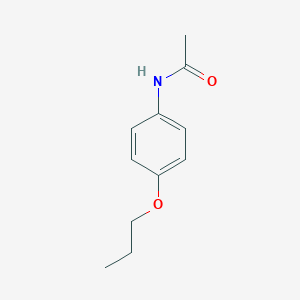
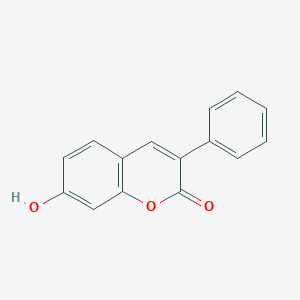
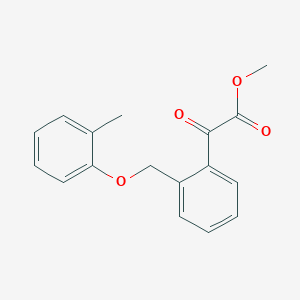

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)
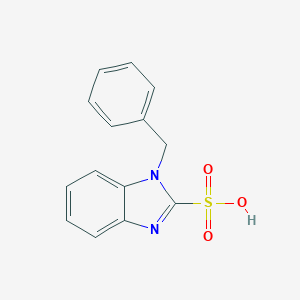
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
